

Application Notes and Protocols: Methyl 11,14,17-eicosatrienoate in Cell Culture

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Compound of Interest

Compound Name: Methyl 11,14,17-eicosatrienoate

Cat. No.: B7803778

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Introduction

Methyl 11,14,17-eicosatrienoate is the methyl ester of the omega-3 polyunsaturated fatty acid, 11,14,17-eicosatrienoic acid (ETrA). As a member of the eicosanoid family, it is a precursor to signaling molecules that play a role in various physiological processes. While research specifically on **Methyl 11,14,17-eicosatrienoate** is limited, studies on its parent fatty acid and other related omega-3 fatty acids suggest its potential utility in cell culture for investigating cellular processes such as inflammation, proliferation, and differentiation. These notes provide an overview of its potential applications and detailed protocols for its use in a research setting.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₁ H ₃₆ O ₂ [1]
Molecular Weight	320.5 g/mol [1]
Form	Liquid[2][3]
Storage Temperature	-20°C[2][3]

Application 1: Investigation of Anti-Inflammatory Effects

The parent fatty acid of **Methyl 11,14,17-eicosatrienoate**, 11,14,17-eicosatrienoic acid (ETrA), has demonstrated mild anti-inflammatory properties in murine macrophage-like RAW264.7 cells.^[4] The proposed mechanism involves its incorporation into cellular phospholipids and subsequent modulation of inflammatory signaling pathways.

Key Findings from Studies on 11,14,17-Eicosatrienoic Acid (ETrA)

Parameter	Observation in RAW264.7 Cells	Reference
Phospholipid Incorporation	ETrA and its metabolites increase dose-dependently to 33% of total fatty acids.	^[4]
n-6 PUFA Levels	Reduced by 30%.	^[4]
Monounsaturated Fatty Acid Levels	Reduced by 60%.	^[4]
Nitric Oxide (NO) Production	Suppressed upon LPS stimulation.	^[4]
iNOS Expression	Suppressed upon LPS stimulation.	^[4]
PGE2 and Cytokine Production	No significant suppressive effect observed.	^[4]
COX-2 Expression	No significant suppressive effect observed.	^[4]

Experimental Protocol: Assessment of Anti-Inflammatory Activity in Macrophages

This protocol is adapted from studies on ETrA and can be applied to **Methyl 11,14,17-eicosatrienoate**.

1. Cell Culture and Seeding:

- Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed cells in 24-well plates at a density of 2.5×10^5 cells/well and allow them to adhere overnight.

2. Preparation of **Methyl 11,14,17-eicosatrienoate** Stock Solution:

- Prepare a 100 mM stock solution of **Methyl 11,14,17-eicosatrienoate** in sterile, cell culture-grade ethanol.
- For working solutions, dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). A vehicle control with the same final concentration of ethanol should be prepared.

3. Treatment and Inflammatory Challenge:

- Remove the culture medium from the cells and replace it with medium containing the desired concentrations of **Methyl 11,14,17-eicosatrienoate** or vehicle control.
- Incubate for 24 hours to allow for cellular uptake and incorporation.
- Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

4. Measurement of Nitric Oxide Production (Griess Assay):

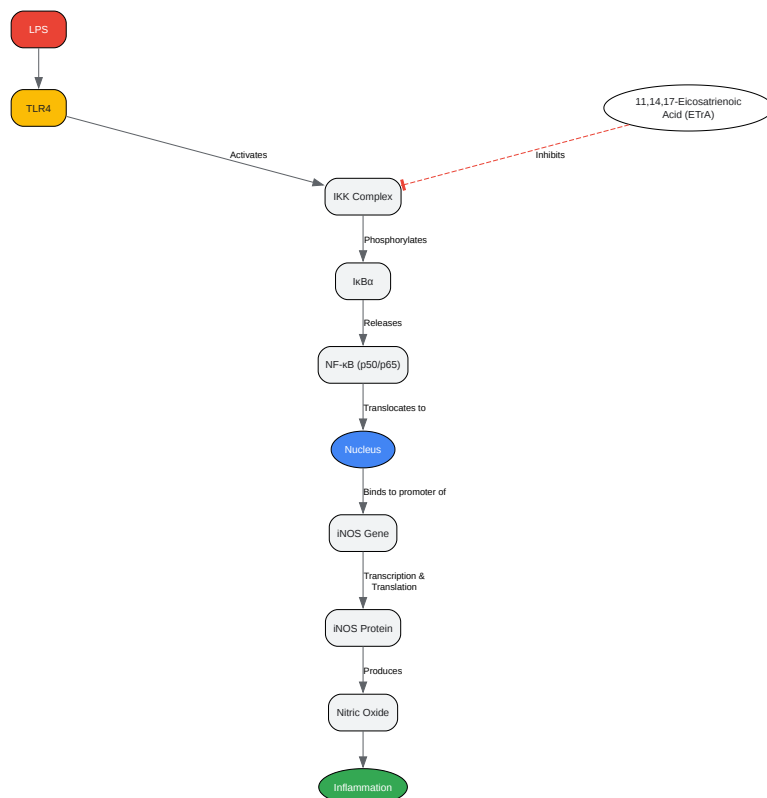
- After 24 hours of LPS stimulation, collect the cell culture supernatant.
- Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubate in the dark at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify nitrite concentration using a sodium nitrite standard curve.

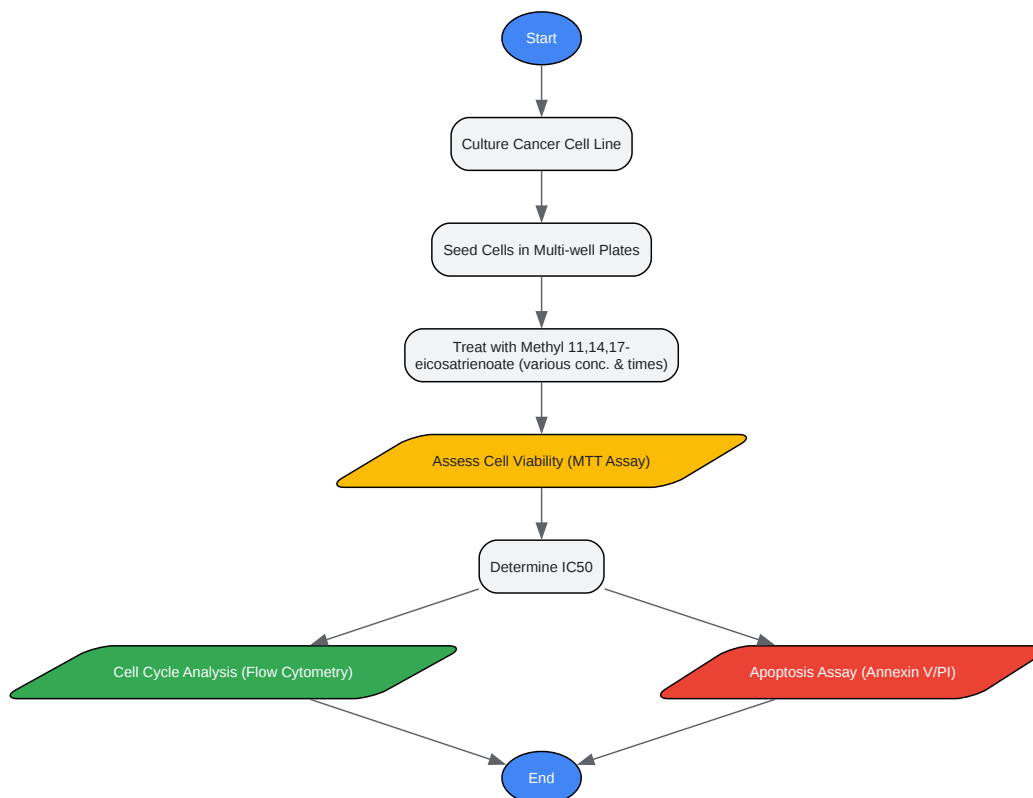
5. Analysis of Protein Expression (Western Blot):

- Lyse the cells and determine protein concentration using a BCA assay.

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β -actin).
- Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway





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